2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide” is a complex organic molecule that contains several functional groups and rings, including a chlorophenoxy group, a thiadiazol ring, and a piperidine ring . These groups are common in many pharmaceuticals and agrochemicals, suggesting that this compound might have biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, solubility, stability, and reactivity .Scientific Research Applications
Crystal Structure and Herbicidal Activity
Studies have highlighted the synthesis of compounds with thiadiazole and piperidine structures, demonstrating their effective herbicidal activity. The crystal structure of these compounds was determined through X-ray diffraction, revealing their potential in agricultural applications as herbicides due to their inhibitory activities against various weeds (Liu et al., 2008).
Alzheimer’s Disease Treatment Candidates
Research on heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has evaluated their potential as new drug candidates for treating Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer's disease therapy, indicating their significance in medicinal chemistry for developing new treatments (A. Rehman et al., 2018).
Synthesis and Antimicrobial Activity
The synthesis of novel scaffolds containing thiadiazole and piperidine derivatives from biologically active stearic acid has been explored. These compounds were evaluated for their antimicrobial activities against various strains of bacteria and fungi, showcasing their potential in developing new antimicrobial agents (Abdelmotaal Abdelmajeid et al., 2017).
Antioxidant and Antitumor Evaluation
The research into 1,3,4-thiadiazoles has demonstrated the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles with promising antioxidant and antitumor activities. These compounds were characterized and tested for their cytotoxicity, revealing significant potential in cancer treatment strategies (W. Hamama et al., 2013).
Synthesis and Evaluation of Anticancer Agents
Further studies have synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. These compounds demonstrated significant anticancer activity, highlighting their potential in the development of new cancer treatments (A. Rehman et al., 2018).
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives can also vary widely. For example, some derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical Pathways
The biochemical pathways affected by 1,3,4-thiadiazole derivatives can be diverse, depending on the specific targets and mode of action of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,4-thiadiazole derivatives can vary widely depending on their chemical structure. Some derivatives may be well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Result of Action
The molecular and cellular effects of 1,3,4-thiadiazole derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,3,4-thiadiazole derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-17(2,24-14-5-3-12(18)4-6-14)16(23)20-13-7-9-22(10-8-13)15-11-19-25-21-15/h3-6,11,13H,7-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEBEXUTGUPTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C2=NSN=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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